molecular formula C24H22N2O3 B11652705 Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate

Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate

Cat. No.: B11652705
M. Wt: 386.4 g/mol
InChI Key: HHGJPZZUBYBJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the class of benzoquinoline derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a benzoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyaniline with 4-chlorobenzo[h]quinoline-3-carboxylic acid under basic conditions, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted benzoquinoline compounds .

Scientific Research Applications

Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a fluorescent probe for studying biological systems due to its unique photophysical properties.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA and interfere with the replication process, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.

Comparison with Similar Compounds

Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate can be compared with other benzoquinoline derivatives such as:

  • Ethyl 4-[(2-methoxyphenyl)amino]benzo[h]quinoline-3-carboxylate
  • Ethyl 4-[(2-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate
  • Ethyl 4-[(2-fluorophenyl)amino]benzo[h]quinoline-3-carboxylate

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its ethoxy group, which enhances its solubility and potentially its bioavailability.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 4-(2-ethoxyanilino)benzo[h]quinoline-3-carboxylate

InChI

InChI=1S/C24H22N2O3/c1-3-28-21-12-8-7-11-20(21)26-23-18-14-13-16-9-5-6-10-17(16)22(18)25-15-19(23)24(27)29-4-2/h5-15H,3-4H2,1-2H3,(H,25,26)

InChI Key

HHGJPZZUBYBJAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=CC4=CC=CC=C4C3=NC=C2C(=O)OCC

Origin of Product

United States

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